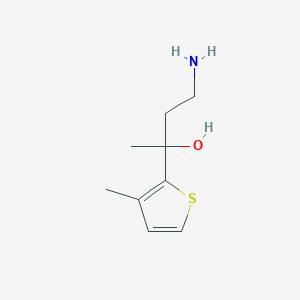
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol: is an organic compound with the molecular formula C₉H₁₅NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Substitution Reaction: The methyl group is introduced to the thiophene ring via a Friedel-Crafts alkylation reaction.
Amino Group Introduction: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxyl Group Addition: The hydroxyl group is introduced via a reduction reaction, typically using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: The compound’s structural features make it a potential candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The thiophene ring contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
類似化合物との比較
4-Amino-2-methylbutan-2-ol: This compound shares the amino and hydroxyl groups but lacks the thiophene ring, resulting in different chemical and biological properties.
3-Hydroxy-3-methylbutylamine: Similar in having an amino and hydroxyl group but differs in the overall structure and functional group positioning.
4-Amino-2-hydroxy-2-methylbutane: Another similar compound with variations in the positioning of functional groups.
Uniqueness: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships in medicinal chemistry.
特性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
4-amino-2-(3-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7-3-6-12-8(7)9(2,11)4-5-10/h3,6,11H,4-5,10H2,1-2H3 |
InChIキー |
OIOJGBPADWKAPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(C)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


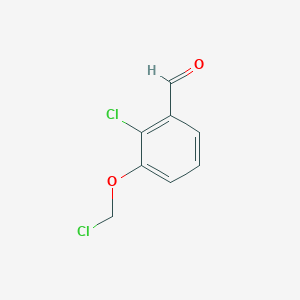
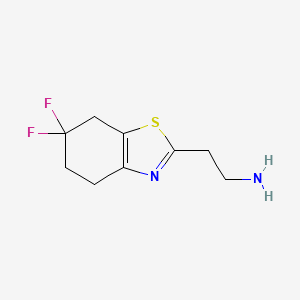
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)
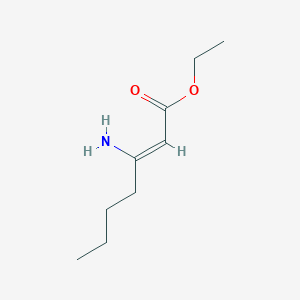
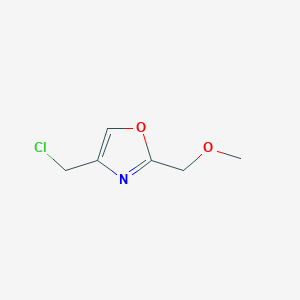
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide](/img/structure/B13194093.png)
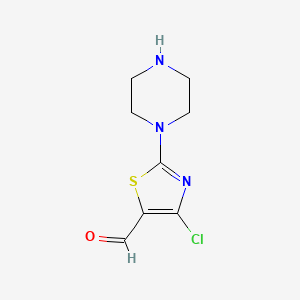
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)

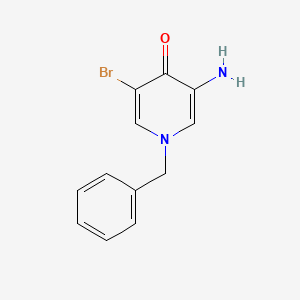

![2-(4-Methoxyphenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13194114.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)
